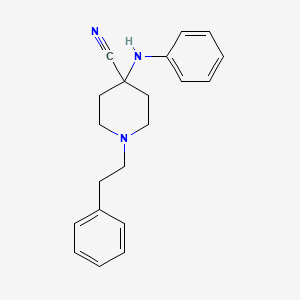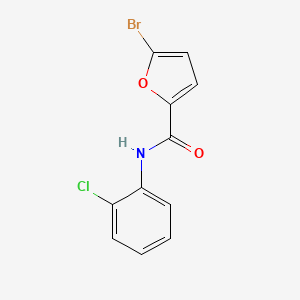
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile
Descripción general
Descripción
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile, also known as A-401, is a chemical compound that belongs to the class of piperidine-based drugs. It has been studied extensively for its potential use in the treatment of various diseases, including cancer and neuropathic pain.
Mecanismo De Acción
The mechanism of action of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile involves the modulation of various cellular pathways and signaling molecules. In cancer cells, this compound induces apoptosis by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. In neuropathic pain, this compound modulates the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3 receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pain sensitivity, and modulation of ion channels and receptors involved in pain signaling. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile in lab experiments include its potent and selective activity against cancer cells and pain signaling pathways, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further optimization of the synthesis method and the lack of in vivo studies to validate its efficacy and safety.
Direcciones Futuras
For the study of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile include the optimization of the synthesis method to improve the yield and purity of the final product, the validation of its efficacy and safety in animal models, and the development of new analogs with improved pharmacokinetic properties and selectivity for specific cancer types and pain signaling pathways. This compound may also have potential applications in other diseases, such as inflammation and neurodegeneration, which warrant further investigation.
Aplicaciones Científicas De Investigación
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been studied for its potential use in the treatment of cancer, neuropathic pain, and other diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropathic pain research, this compound has been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain signaling.
Propiedades
IUPAC Name |
4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPMNASPOCMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356654 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61085-36-7 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)


![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

